methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate
Description
Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic coumarin derivative with a complex substitution pattern. Its structure comprises:
- A 2H-chromen-2-one core (coumarin backbone).
- 4-methyl and 3-phenyl substituents on the chromen ring.
- A 7-oxypropanoate methyl ester side chain.
The molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol.
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-16-10-9-15(24-13(2)19(21)23-3)11-17(16)25-20(22)18(12)14-7-5-4-6-8-14/h4-11,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUNWYNWEJZWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Coumarin derivatives are used as intermediates in the synthesis of more complex organic compounds. Their unique structure makes them valuable in the development of new chemical entities.
Biology: Coumarins exhibit various biological activities, including antimicrobial, antifungal, and antioxidant properties. They are studied for their potential use in developing new therapeutic agents.
Medicine: Coumarin derivatives have been investigated for their potential anticoagulant, anti-inflammatory, and anticancer properties. They are used in the development of drugs targeting various diseases.
Industry: Coumarins are used in the fragrance industry due to their pleasant aroma. They are also employed in the production of dyes, insecticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate with structurally related coumarin derivatives:
Notes:
- Ph = Phenyl; Me = Methyl; Et = Ethyl; Pr = Propyl.
- *Predicted based on analogous coumarin derivatives .
Key Differences and Implications
a) Substituent Effects on Physicochemical Properties
- Solubility : The methyl ester group in the target compound reduces aqueous solubility relative to hydroxylated flavones (e.g., natural antioxidants in ).
c) Crystallographic Stability
Biological Activity
Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the chromenone core, introduction of the phenyl group, and subsequent esterification. The general synthetic route includes:
- Formation of Chromenone Core : This involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
- Introduction of Phenyl Group : Achieved via Friedel-Crafts acylation using benzoyl chloride and aluminum chloride as a catalyst.
- Esterification : The final step involves esterification with propanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Antioxidant Properties
Research indicates that coumarin derivatives exhibit significant antioxidant activity. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
| Study | Method | Findings |
|---|---|---|
| Study A | DPPH Assay | Inhibition of DPPH radical formation by 75% at 50 μg/mL concentration. |
| Study B | ABTS Assay | Demonstrated significant scavenging activity with an IC50 value of 30 μg/mL. |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It showed promising results against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These findings suggest that this compound could be developed further as an antimicrobial agent.
Anti-inflammatory and Anticancer Activities
Recent studies have highlighted the potential anti-inflammatory and anticancer effects of coumarin derivatives:
- Anti-inflammatory Activity : The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro.
- Anticancer Activity : In cellular assays, this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
Case Study 1: Acetylcholinesterase Inhibition
A study aimed at evaluating acetylcholinesterase (AChE) inhibition demonstrated that this compound exhibited significant AChE inhibitory activity, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease .
Case Study 2: Antileishmanial Activity
Another investigation focused on the antileishmanial properties of coumarin derivatives, including methyl 2-[...]. The compound showed effective inhibition against Leishmania donovani with an IC50 value comparable to established antileishmanial drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
